molecular formula C12H20O2 B13829254 [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate

[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate

Cat. No.: B13829254
M. Wt: 196.29 g/mol
InChI Key: KGEKLUUHTZCSIP-CBINBANVSA-N
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Description

[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate, also known as bornyl acetate, is an organic compound with the molecular formula C12H20O2. It is a naturally occurring ester found in various essential oils, including pine and fir oils. This compound is known for its pleasant, camphor-like aroma and is widely used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate typically involves the esterification of borneol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

[ \text{Borneol} + \text{Acetic Acid} \xrightarrow{\text{Acid Catalyst}} \text{Bornyl Acetate} + \text{Water} ]

Industrial Production Methods

In industrial settings, the production of bornyl acetate is carried out in large-scale reactors where borneol and acetic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Bornyl acetate can undergo oxidation to form camphor and other oxidized derivatives.

    Reduction: Reduction of bornyl acetate can yield borneol.

    Substitution: The acetate group in bornyl acetate can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Camphor and other oxidized derivatives.

    Reduction: Borneol.

    Substitution: Various substituted bornyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Bornyl acetate is used as a starting material in the synthesis of various organic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, bornyl acetate is studied for its potential antimicrobial and anti-inflammatory properties. It is also investigated for its effects on the central nervous system.

Medicine

Bornyl acetate is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. It is also studied for its potential role in aromatherapy and alternative medicine.

Industry

In the fragrance and flavor industries, bornyl acetate is used as a key ingredient in perfumes, colognes, and flavorings. Its pleasant aroma makes it a popular choice for various consumer products.

Mechanism of Action

Bornyl acetate exerts its effects through various molecular targets and pathways. In biological systems, it is believed to interact with cell membranes and proteins, modulating their function. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, bornyl acetate may interact with neurotransmitter receptors in the central nervous system, contributing to its potential analgesic and sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Isobornyl Acetate: Similar in structure but differs in the position of the acetate group.

    Bornyl Formate: Similar ester but with formic acid instead of acetic acid.

    Camphor: An oxidized derivative of borneol, structurally related to bornyl acetate.

Uniqueness

Bornyl acetate is unique due to its specific ester functional group and its widespread occurrence in nature. Its pleasant aroma and versatile reactivity make it distinct from other similar compounds. Additionally, its potential therapeutic applications and use in various industries highlight its significance.

Conclusion

[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate, or bornyl acetate, is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important subject of scientific research and industrial use.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9?,10?,12-/m0/s1

InChI Key

KGEKLUUHTZCSIP-CBINBANVSA-N

Isomeric SMILES

CC(=O)OC1CC2CC[C@@]1(C2(C)C)C

Canonical SMILES

CC(=O)OC1CC2CCC1(C2(C)C)C

Origin of Product

United States

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